molecular formula C12H13NO3 B7501301 N-(furan-2-ylmethyl)-N,2-dimethylfuran-3-carboxamide

N-(furan-2-ylmethyl)-N,2-dimethylfuran-3-carboxamide

Cat. No. B7501301
M. Wt: 219.24 g/mol
InChI Key: XXYZTXPGGYXEGI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N,2-dimethylfuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as FDMF and has been synthesized using different methods to study its properties and potential uses.

Mechanism of Action

The mechanism of action of FDMF is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. Its unique structure and reactivity make it a valuable tool for the study of enzyme inhibition and the development of new drugs.
Biochemical and Physiological Effects
FDMF has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its unique structure and reactivity make it a valuable tool for the study of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

FDMF has several advantages for use in lab experiments, including its unique structure and reactivity, its ability to form hydrogen bonds, and its potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.

Future Directions

There are several future directions for the study of FDMF, including the development of new synthetic methods and the production of complex molecules, the study of its potential applications in material science, and the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of FDMF and its potential applications in different fields.

Synthesis Methods

The synthesis of FDMF involves the reaction of furan-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product, N-(furan-2-ylmethyl)-N,2-dimethylfuran-3-carboxamide. Other methods of synthesis have also been developed and studied in scientific research.

Scientific Research Applications

FDMF has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, FDMF has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In organic synthesis, FDMF has been used as a building block in the synthesis of other compounds. Its unique structure and reactivity make it a valuable tool for the development of new synthetic methods and the production of complex molecules.
In material science, FDMF has been studied for its potential use in the development of new materials with unique properties. Its ability to form hydrogen bonds and its unique structure make it a promising candidate for the development of new materials with improved mechanical, optical, and electronic properties.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,2-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-11(5-7-15-9)12(14)13(2)8-10-4-3-6-16-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYZTXPGGYXEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N,2-dimethylfuran-3-carboxamide

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